2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride
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Overview
Description
“2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2137765-92-3 . It has a molecular weight of 179.65 . The compound is also known as Proline.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2.ClH/c1-2-6 (8-3-1)7-9-4-5-10-7;/h6-8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Conducting Polymers from Pyrrole Derivatives
A study by Sotzing et al. (1996) discussed conducting polymers derived from bis(pyrrol-2-yl) arylenes, a category that includes structures related to 2-(1,3-Dioxolan-2-yl)pyrrolidine. These polymers, synthesized via electropolymerization, exhibit low oxidation potentials and high stability in their conducting form, suggesting potential applications in electronics or materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Chemistry of Pyrrolidines
Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, emphasizing their importance in medicine and industry. This research underscores the broader relevance of pyrrolidine derivatives in fields like medicinal chemistry and agrochemicals (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Synthesis of Pyrrolidine Alkaloids
Horni et al. (1994) detailed the synthesis of pyrrolizidine alkaloids, using intermediates like ethyl 2-[2-(1,3 dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate. This work contributes to our understanding of synthesizing complex organic compounds with potential pharmacological applications (Horni, Hubáček, & Hesse, 1994).
Cholinergic Affinity Studies
Dei et al. (2003) synthesized isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and evaluated their affinity for cholinergic receptors. This research offers insights into the potential of pyrrolidine derivatives in neuropharmacology (Dei, Bellucci, Buccioni, Ferraroni, Gualtieri, Guandalini, Manetti, Matucci, Romanelli, Scapecchi, & Teodori, 2003).
Electro-Optic Materials
Facchetti et al. (2003) described the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic applications. This study highlights the potential of pyrrole derivatives in advanced material science (Facchetti, Abbotto, Beverina, Boom, Dutta, Evmenenko, Pagani, & Marks, 2003).
Comparative Studies in Polymer Chemistry
Blinova et al. (2007) conducted comparative studies of polyaniline and polypyrrole, two conducting polymers. Their findings contribute to a deeper understanding of polymer chemistry, relevant to the broader context of pyrrole derivatives (Blinova, Stejskal, Trchová, Prokeš, & Omastová, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYJYMVMMMWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2OCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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